3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide
Brand Name: Vulcanchem
CAS No.: 52657-30-4
VCID: VC18415728
InChI: InChI=1S/C8H19N3O/c1-10(2)6-5-8(12)9-7-11(3)4/h5-7H2,1-4H3,(H,9,12)
SMILES:
Molecular Formula: C8H19N3O
Molecular Weight: 173.26 g/mol

3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide

CAS No.: 52657-30-4

Cat. No.: VC18415728

Molecular Formula: C8H19N3O

Molecular Weight: 173.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide - 52657-30-4

Specification

CAS No. 52657-30-4
Molecular Formula C8H19N3O
Molecular Weight 173.26 g/mol
IUPAC Name 3-(dimethylamino)-N-[(dimethylamino)methyl]propanamide
Standard InChI InChI=1S/C8H19N3O/c1-10(2)6-5-8(12)9-7-11(3)4/h5-7H2,1-4H3,(H,9,12)
Standard InChI Key OCKMRLVOECMKCY-UHFFFAOYSA-N
Canonical SMILES CN(C)CCC(=O)NCN(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide features a propionamide backbone substituted with two dimethylamino groups: one at the β-position of the carbonyl and another on the nitrogen atom of the amide moiety. The IUPAC name, 3-(dimethylamino)-N-[(dimethylamino)methyl]propanamide, reflects this arrangement . Key identifiers include:

PropertyValueSource
CAS Registry Number52657-30-4
Molecular FormulaC₈H₁₉N₃O
Molecular Weight173.26 g/mol
SMILESCN(C)CCC(=O)NCN(C)C
InChI KeyOCKMRLVOECMKCY-UHFFFAOYSA-N

The compound’s structure was confirmed via spectral analysis, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, though specific spectral data remain unpublished .

Physicochemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) due to the amide and tertiary amine functionalities .

  • Stability: Likely stable under ambient conditions but may hydrolyze under strongly acidic or alkaline environments due to the amide bond .

  • Boiling Point: Estimated >200°C based on molecular weight and hydrogen-bonding capacity .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide are documented, analogous compounds suggest two plausible pathways:

Amide Alkylation

Reaction of 3-(dimethylamino)propionic acid with N,N-dimethylaminomethylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide). This method mirrors the synthesis of N-substituted acrylamides .

Michael Addition

A patented approach for similar compounds involves reacting acrylamide derivatives with dimethylamino alcohols in the presence of alkali catalysts . For example, 3-dimethylamino-1-propanol derivatized via alcohol functionalization could yield the target compound .

Optimization Challenges

Key challenges include:

  • Byproduct Formation: Competing Michael addition reactions may generate undesired propionate esters, necessitating catalysts like stannous dimethoxide to improve selectivity .

  • Yield Limitations: Pilot-scale data are absent, but bench-scale yields for analogs rarely exceed 60–70% due to steric hindrance from dimethylamino groups .

Analytical Characterization

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 210–230 nm) is recommended for purity analysis. Mobile phases typically comprise acetonitrile/water mixtures with 0.1% trifluoroacetic acid to suppress amine protonation.

Spectroscopic Techniques

  • NMR: Predicted signals include:

    • ¹H NMR: δ 2.2–2.4 ppm (N(CH₃)₂), δ 2.5–3.0 ppm (CH₂ groups adjacent to amide) .

    • ¹³C NMR: δ 35–40 ppm (N-CH₃), δ 170 ppm (amide carbonyl) .

  • Mass Spectrometry: Electron ionization (EI-MS) should show a molecular ion peak at m/z 173.26 .

Research Gaps and Future Directions

Critical Knowledge Deficits

  • Toxicological Data: No studies evaluate acute toxicity, ecotoxicity, or biodegradability.

  • Process Scalability: Existing synthetic methods are lab-scale; industrial-scale optimization is unexplored.

Recommended Studies

  • Structure-Activity Relationships: Modifying the alkyl chain length or substituting dimethylamino groups with other amines.

  • Application Trials: Testing efficacy as a flocculant in high-turbidity water or as a polymer additive.

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